8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with fluorophenyl and methylphenyl groups, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities.
Properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-17-3-5-19(6-4-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOLGEHRLKQJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA for oxidation reactions.
Reducing Agents: LiAlH4 for reduction reactions.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . By inhibiting these transporters, the compound can modulate various cellular processes and exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another inhibitor of ENTs with a similar piperazine structure.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue of L-745,870 with similar binding properties.
Uniqueness
8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties and enhances its selectivity towards certain molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
